REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9]C.[CH3:11][O:12][CH:13](Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[Cl:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:13]([O:12][CH3:11])=[C:4]([CH:5]=1)[CH:3]=[O:9]
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Name
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|
Quantity
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7.24 g
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Type
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reactant
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Smiles
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COC(Cl)Cl
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Name
|
|
Quantity
|
9 g
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Type
|
reactant
|
Smiles
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CC1=C(C=CC(=C1)Cl)OC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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21.6 g
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Type
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catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the reaction mixture stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by carefully pouring it into water (600 ml)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous phase extracted with methylene chloride (2×100 ml)
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Type
|
WASH
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Details
|
The combined organic layer and extracts was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a pale yellow solid (10.1 g)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)OC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |